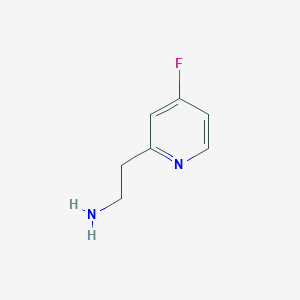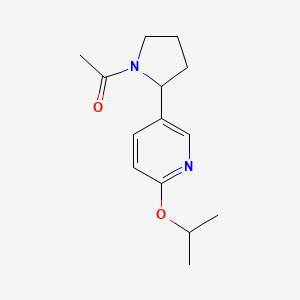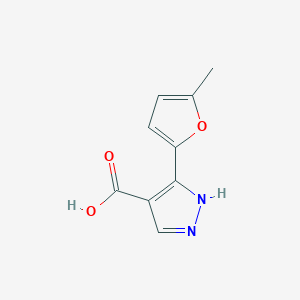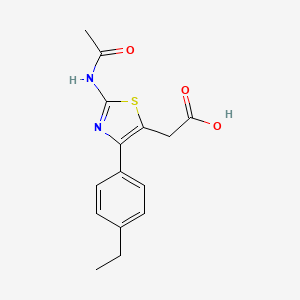
4-Methyl-2-(tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-2-(四氢呋喃-2-基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑是一种复杂的有机化合物,属于噻唑类。噻唑是杂环化合物,其环结构中同时含有硫原子和氮原子。这种特殊的化合物以其独特的官能团组合而闻名,包括四氢呋喃环、甲基和二氧杂环戊硼烷部分。
准备方法
合成路线和反应条件
4-甲基-2-(四氢呋喃-2-基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
噻唑环的形成: 噻唑环可以通过 Hantzsch 噻唑合成来合成,该反应涉及 α-卤代酮与硫代酰胺的缩合反应。
四氢呋喃环的引入: 四氢呋喃环可以通过涉及二醇和酸催化剂的环化反应引入。
二氧杂环戊硼烷部分的连接: 二氧杂环戊硼烷基团可以通过 Suzuki-Miyaura 偶联反应连接,该反应涉及在钯催化剂存在下,硼酸衍生物与卤代噻唑的反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及优化的反应条件,以最大限度地提高产率和纯度。这包括使用高纯度试剂、控制反应温度和有效的纯化技术,例如色谱法和重结晶。
化学反应分析
反应类型
4-甲基-2-(四氢呋喃-2-基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑可以发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除含氧基团或将双键转化为单键。
取代: 该化合物可以发生亲核或亲电取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 经常使用。
取代: 试剂如卤素 (Cl₂,Br₂) 和亲核试剂 (NH₃,OH⁻) 通常使用。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或烷烃。
科学研究应用
4-甲基-2-(四氢呋喃-2-基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑具有广泛的科学研究应用,包括:
化学: 它被用作合成更复杂分子的构建块,尤其是在开发药物和农药方面。
生物学: 该化合物的独特结构使其能够与生物分子相互作用,使其在酶机制和蛋白质-配体相互作用的研究中很有用。
工业: 由于其多功能的反应性,它被用于生产先进材料,例如聚合物和纳米材料。
作用机制
4-甲基-2-(四氢呋喃-2-基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的官能团使其能够形成氢键,与金属离子配位或参与疏水相互作用,从而调节其靶标的活性。所涉及的确切途径取决于具体的应用和生物学背景。
相似化合物的比较
类似化合物
4-甲基-2-(四氢呋喃-2-基)噻唑: 缺少二氧杂环戊硼烷部分,导致不同的反应性和应用。
5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑:
2-(四氢呋喃-2-基)噻唑: 缺少甲基和二氧杂环戊硼烷部分,导致不同的反应性模式。
独特性
4-甲基-2-(四氢呋喃-2-基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑的独特性在于其官能团的组合,这些官能团赋予其广泛的化学反应性和潜在应用。它能够参与多种化学反应并与各种分子靶标相互作用,使其成为科学研究和工业应用中的宝贵化合物。
属性
分子式 |
C14H22BNO3S |
|---|---|
分子量 |
295.2 g/mol |
IUPAC 名称 |
4-methyl-2-(oxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H22BNO3S/c1-9-11(15-18-13(2,3)14(4,5)19-15)20-12(16-9)10-7-6-8-17-10/h10H,6-8H2,1-5H3 |
InChI 键 |
OSLYVXLILKSLLC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C3CCCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)


![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)





